Cas no 2680790-12-7 (2,5-dimethyl-1-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acid)

2,5-Dimethyl-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acid is a specialized heterocyclic compound featuring a unique azetidine-pyrrole scaffold with a trifluoroacetyl substituent. This structure imparts distinct electronic and steric properties, making it valuable in medicinal chemistry and drug development. The presence of the carboxylic acid group enhances its potential as a versatile intermediate for further functionalization, while the trifluoroacetyl moiety may contribute to metabolic stability and binding affinity in target interactions. Its rigid azetidine core offers conformational constraint, which can be advantageous in optimizing pharmacokinetic profiles. This compound is particularly relevant for researchers exploring novel bioactive molecules, especially in the design of enzyme inhibitors or receptor modulators.
2,5-dimethyl-1-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acid structure
2680790-12-7 structure
Product name:2,5-dimethyl-1-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acid
CAS No:2680790-12-7
MF:C12H13F3N2O3
Molecular Weight:290.238433599472
CID:5633577
PubChem ID:165933391

2,5-dimethyl-1-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680790-12-7
    • 2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
    • EN300-28288127
    • 2,5-dimethyl-1-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acid
    • インチ: 1S/C12H13F3N2O3/c1-6-3-9(10(18)19)7(2)17(6)8-4-16(5-8)11(20)12(13,14)15/h3,8H,4-5H2,1-2H3,(H,18,19)
    • InChIKey: AYDFFEOQAZKPAU-UHFFFAOYSA-N
    • SMILES: FC(C(N1CC(C1)N1C(C)=CC(C(=O)O)=C1C)=O)(F)F

計算された属性

  • 精确分子量: 290.08782677g/mol
  • 同位素质量: 290.08782677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 421
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 62.5Ų

2,5-dimethyl-1-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28288127-1g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7
1g
$1200.0 2023-09-08
Enamine
EN300-28288127-0.25g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7 95.0%
0.25g
$1104.0 2025-03-19
Enamine
EN300-28288127-2.5g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7 95.0%
2.5g
$2351.0 2025-03-19
Enamine
EN300-28288127-5.0g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7 95.0%
5.0g
$3479.0 2025-03-19
Enamine
EN300-28288127-0.1g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7 95.0%
0.1g
$1056.0 2025-03-19
Enamine
EN300-28288127-10.0g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7 95.0%
10.0g
$5159.0 2025-03-19
Enamine
EN300-28288127-5g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7
5g
$3479.0 2023-09-08
Enamine
EN300-28288127-10g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7
10g
$5159.0 2023-09-08
Enamine
EN300-28288127-0.5g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7 95.0%
0.5g
$1152.0 2025-03-19
Enamine
EN300-28288127-0.05g
2,5-dimethyl-1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]-1H-pyrrole-3-carboxylic acid
2680790-12-7 95.0%
0.05g
$1008.0 2025-03-19

2,5-dimethyl-1-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acid 関連文献

2,5-dimethyl-1-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acidに関する追加情報

2,5-Dimethyl-1-(1-(2,2,2-Trifluoroacetyl)azetidin-3-yl)-1H-Pyrrole-3-Carboxylic Acid: A Novel Scaffold for Targeted Therapeutic Applications

2,5-Dimethyl-1-(1-(2,2,2-Trifluoroacetyl)azetidin-3-yl)-1H-Pyrrole-3-Carboxylic Acid (CAS No. 2680790-12-7) represents a unique class of organic compounds with potential applications in pharmaceutical research. This molecule combines multiple functional groups, including 1H-pyrrole-3-carboxylic acid and azetidin-3-yl moieties, which are critical for its biological activity. The 2,2,2-trifluoroacetyl substituent introduces fluorine atoms, enhancing the molecule's physicochemical properties and enabling interactions with specific biological targets. Recent studies have highlighted the significance of such molecular designs in developing novel therapeutics for chronic diseases and inflammatory conditions.

The 1H-pyrrole-3-carboxylic acid core is a well-established scaffold in drug discovery due to its ability to modulate protein-protein interactions. When combined with the azetidin-3-yl ring, which contains a three-membered cyclic structure, the compound exhibits enhanced stability and selectivity. The 2,5-dimethyl groups further stabilize the molecular framework, reducing metabolic degradation and improving bioavailability. This combination of structural elements positions the compound as a promising candidate for targeting G protein-coupled receptors (GPCRs) and ion channels, which are key players in cellular signaling pathways.

2,2,2-Trifluoroacetyl groups are known to modulate hydrophobicity and electronic properties, making them valuable in drug design. The fluorine atoms in this substituent create a unique electronic environment that can influence receptor binding affinity. Recent research published in Journal of Medicinal Chemistry (2023) demonstrated that fluorinated acetyl groups significantly enhance the potency of small molecule inhibitors targeting the 1H-pyrrole-3-carboxylic acid domain. This finding underscores the importance of 2,2,2-trifluoroacetyl as a functional group in optimizing drug efficacy.

The azetidin-3-yl ring, a three-membered cyclic structure, is particularly interesting due to its ability to form covalent bonds with target proteins. This property is critical for the development of irreversible enzyme inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters showed that azetidin-3-yl derivatives exhibit enhanced reactivity toward serine proteases, making them potential candidates for anticoagulant therapies. The combination of this ring with the 1H-pyrrole-3-carboxylic acid moiety creates a dual-targeting mechanism, which is a significant advancement in the field of multi-target drugs.

The 1H-pyrrole-3-carboxylic acid moiety is a versatile platform for drug design, as it can interact with various biological targets. Recent advancements in computational chemistry have revealed that the 1H-pyrrole-3-carboxylic acid scaffold can be modified to improve its pharmacokinetic profile. For example, the introduction of 2,5-dimethyl groups has been shown to reduce the clearance rate of the compound in vivo, as reported in a 2023 study published in Drug Discovery Today. This modification is crucial for achieving therapeutic concentrations in target tissues.

The 2,2,2-trifluoroacetyl group's electronic effects are particularly relevant in the context of drug-target interactions. Fluorine atoms can create steric and electronic biases that influence receptor binding. A 2024 review in Chemical Reviews highlighted the role of fluorinated acetyl groups in enhancing the selectivity of small molecule inhibitors. This selectivity is critical for minimizing off-target effects and improving therapeutic outcomes. The 2,2,2-trifluoroacetyl group in the compound under study contributes to this selectivity by modulating the molecule's interaction with specific receptors.

The azetidin-3-yl ring's reactivity is further enhanced by the presence of 2,5-dimethyl groups. These methyl substituents provide additional steric hindrance, which can influence the rate of covalent bond formation with target proteins. A 2023 study in ACS Chemical Biology demonstrated that such modifications can significantly improve the pharmacodynamic properties of azetidin-3-yl derivatives. This suggests that the compound's structural design is optimized for both efficacy and safety in therapeutic applications.

The 1H-pyrrole-3-carboxylic acid moiety's ability to modulate protein-protein interactions is a key feature of this compound. This property is particularly valuable in the development of drugs for diseases involving dysregulated signaling pathways. For instance, the 1H-pyrrole-3-carboxylic acid scaffold has shown promise in targeting the NF-κB pathway, which is implicated in inflammation and cancer. The combination of this scaffold with the azetidin-3-yl ring and 2,2,2-trifluoroacetyl group creates a multifunctional molecule that can address multiple aspects of disease pathology.

Recent advancements in synthetic chemistry have enabled the efficient preparation of compounds like 2,5-Dimethyl-1-(1-(2,2,2-Trifluoroacetyl)azetidin-3-yl)-1H-Pyrrole-3-Carboxylic Acid. These synthetic methods are critical for scaling up production for preclinical and clinical studies. A 2024 paper in Organic & Biomolecular Chemistry described a novel approach to synthesize this compound with high purity, which is essential for ensuring its quality in pharmaceutical applications. This synthetic strategy highlights the importance of structural optimization in drug development.

The 2,2,2-trifluoroacetyl group's electronic effects are also relevant in the context of drug metabolism. Fluorine atoms can influence the metabolic stability of a compound, reducing its susceptibility to enzymatic degradation. A 2023 study in Drug Metabolism and Disposition showed that fluorinated acetyl groups significantly enhance the half-life of small molecule drugs in vivo. This property is particularly important for compounds targeting chronic diseases, where prolonged therapeutic effects are required.

In conclusion, 2,5-Dimethyl-1-(1-(2,2,2-Trifluoroacetyl)azetidin-3-yl)-1H-Pyrrole-3-Carboxylic Acid represents a novel scaffold with potential applications in pharmaceutical research. Its unique combination of structural elements, including 1H-pyrrole-3-carboxylic acid, azetidin-3-yl, and 2,2,2-trifluoroacetyl groups, positions it as a promising candidate for the development of targeted therapeutics. Ongoing research into its biological activity and pharmacological properties will further elucidate its therapeutic potential in the treatment of various diseases.

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